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Tricosanoyl ethanolamide

Enzyme Kinetics Lipid Metabolism Endocannabinoid System

Research on ultra-long-chain N-acylethanolamines is often hampered by the lack of authenticated reference materials, compromising assay reproducibility. Tricosanoyl ethanolamide (CAS 171022-15-4) addresses this gap as a rigorously characterized, high-purity tool compound. • Specific FAAH/NAAA substrate with chain-length-dependent catalytic efficiency, enabling precise enzymology. • Unique LogP 9.53 and m/z 397.7 facilitate separation and quantitation in lipidomics. • Suitable for membrane biophysics studies comparing ultra-long vs. medium-chain NAEs. Bulk stock available for immediate dispatch.

Molecular Formula C25H51NO2
Molecular Weight 397.7 g/mol
CAS No. 171022-15-4
Cat. No. B032217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricosanoyl ethanolamide
CAS171022-15-4
SynonymsTricosanoyl Ethanolamide
Molecular FormulaC25H51NO2
Molecular Weight397.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO
InChIInChI=1S/C25H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)26-23-24-27/h27H,2-24H2,1H3,(H,26,28)
InChIKeyWFRQXTUCHBFZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Tricosanoyl Ethanolamide: A Long-Chain Saturated NAE


Tricosanoyl ethanolamide (CAS 171022-15-4) is a long-chain saturated fatty acid ethanolamide (FAE) belonging to the N-acylethanolamine (NAE) class of bioactive lipids . Its structure consists of a 23-carbon tricosanoic acid (C23:0) acyl chain linked to ethanolamine via an amide bond, distinguishing it from more common NAEs with shorter chain lengths (e.g., C16:0 or C18:1) . It is classified within the endocannabinoid family of signaling molecules and is utilized in research targeting the endocannabinoid system and related metabolic pathways .

Long-chain saturated NAE (C23:0) for endocannabinoid system studies
Endogenous FAAH substrate identity supports signaling pathway research
Chain-length-dependent metabolic stability context for NAE enzyme assays

Chain-Length Specificity of Tricosanoyl Ethanolamide


Substitution of tricosanoyl ethanolamide with other N-acylethanolamines (NAEs) like palmitoylethanolamide (PEA, C16:0) or oleoylethanolamide (OEA, C18:1) is not scientifically valid due to the strict acyl chain length-dependence of NAE-enzyme interactions [1]. The catalytic efficiency (kcat/Km) of key metabolic enzymes, such as N-acylethanolamine acid amidase (NAAA), is directly determined by the fatty acyl chain length of the substrate [1]. This chain-length specificity dictates distinct metabolic stability and potentially differential biological signaling profiles, meaning that a change in the NAE species fundamentally alters the experimental system. Utilizing a shorter-chain analog would not recapitulate the unique biochemical behavior governed by the C23:0 chain, compromising the reproducibility and validity of mechanistic studies.

1
Shorter-chain NAEs (e.g., PEA C16:0, OEA C18:1) may shift NAAA catalytic efficiency due to chain-length-dependent kinetics.
2
Substitution alters metabolic stability; the C23:0 chain likely confers a distinct half-life not replicated by medium-chain analogs.
3
High lipophilicity of tricosanoyl ethanolamide (LogP context) impacts membrane partitioning and formulation behavior; simpler NAEs may not match these properties.

Quantitative Evidence for Tricosanoyl Ethanolamide


Chain-Length Dependent NAAA Selectivity

The catalytic efficiency (kcat/Km) of NAAA for saturated fatty acid ethanolamides (FAEs) is strictly dependent on fatty acyl chain length [1]. While a direct kcat/Km value for tricosanoyl ethanolamide (C23:0) was not reported in this study, the quantitative data for a series of shorter-chain saturated FAEs establish the class-level inference that C23:0 will possess a distinct catalytic efficiency profile compared to its closest analogs, such as palmitoylethanolamide (C16:0) or stearoylethanolamide (C18:0). This precludes the assumption of functional equivalence.

NAAA Chain-Length Dependence
Class-level inference
~4-fold kcat/Km difference between C16:0 and C18:0 FAEs; C23:0 not directly reported
Distinct metabolic stability context expected
Direct kinetic data for C23:0 needed for validation
Enzyme Kinetics Lipid Metabolism Endocannabinoid System

Chain-Length Dependent Lipophilicity

The extended C23:0 acyl chain of tricosanoyl ethanolamide confers a significantly higher calculated partition coefficient (LogP) compared to its shorter-chain saturated NAE analogs . The LogP of tricosanoyl ethanolamide is calculated to be 9.53, whereas palmitoylethanolamide (C16:0) has a LogP of 6.04 [1]. This quantifiable difference in lipophilicity directly impacts membrane permeability, solubility, and potential for off-target partitioning.

Lipophilicity (LogP)
In silico prediction
C23:0 LogP 9.53 vs C16:0 LogP 6.04
Substantially higher lipophilicity
Impacts formulation and membrane partitioning
Physicochemical Properties Lipophilicity Formulation Science

FAAH Endogenous Substrate Identification

Tricosanoyl ethanolamide has been experimentally identified as an endogenous substrate for fatty acid amide hydrolase (FAAH) in mammalian central nervous system (CNS) tissue [1]. This finding confirms its role within the endocannabinoid system, distinguishing it from non-endogenous synthetic analogs and providing a defined catabolic pathway. While specific kinetic parameters (e.g., Km, kcat) for this exact substrate were not reported in this referenced study, the identification as a bona fide FAAH substrate places it within the canonical NAE metabolic framework, contrasting with other NAEs that may be preferential substrates for NAAA.

FAAH Substrate Identification
Supporting evidence
Endogenous substrate in mouse brain, identified via LC-MS metabolomics
FAAH-mediated signaling context
Kinetic parameters not reported
Enzyme Substrate Metabolomics Endocannabinoid Signaling

Validated Research Applications for Tricosanoyl Ethanolamide


NAAA/FAAH Chain-Length Specificity

Tricosanoyl ethanolamide serves as a critical tool compound for enzymology studies focused on NAAA or FAAH substrate selectivity. Based on the established chain-length dependence of NAAA catalytic efficiency and its identification as a FAAH substrate [1], it is uniquely suited for determining the precise kinetic parameters (Km, kcat) for ultra-long-chain saturated NAEs. This allows researchers to define the upper limits of the enzyme's acyl chain binding pocket and understand the metabolic fate of this specific lipid class.

LC-MS/MS Assay Development for Long-Chain NAEs

Given its unique mass (m/z 397.7 for [M+H]+) and chromatographic retention time dictated by its high LogP of 9.53 , tricosanoyl ethanolamide is an ideal reference standard for developing and validating targeted LC-MS/MS assays for long-chain NAEs. Its distinct physicochemical properties allow for the optimization of separation methods for highly lipophilic lipid species in complex biological matrices (e.g., plasma, brain tissue) [1].

Pharmacology of FAAH-Dependent Endocannabinoid Pathways

As a validated endogenous substrate for fatty acid amide hydrolase (FAAH) in the CNS , tricosanoyl ethanolamide is a relevant tool for pharmacological research. It can be used in cellular or ex vivo models to investigate FAAH activity modulation, enabling the study of how the accumulation or depletion of this specific long-chain NAE impacts downstream signaling pathways distinct from those affected by anandamide (AEA) or 2-arachidonoylglycerol (2-AG).

NAE-Membrane Biophysical Studies

The exceptionally high calculated LogP of 9.53 for tricosanoyl ethanolamide makes it a powerful probe for studying the relationship between NAE acyl chain length and membrane biophysics. It can be used in model membrane systems (e.g., liposomes, supported lipid bilayers) to quantitatively assess how ultra-long-chain NAEs alter membrane fluidity, permeability, and domain formation compared to medium-chain analogs like PEA (LogP 6.04).

Application
Selection Property
Validation Focus
NAAA/FAAH substrate selectivity studies
Ultra-long-chain NAE enzyme kinetics
Chain-length-dependent kinetic parameter review
LC-MS/MS method development for long-chain NAEs
Distinct retention and mass properties
Chromatographic separation and detection optimization
FAAH-dependent pathway modulation
Endogenous FAAH substrate identity
FAAH activity assay and downstream signaling review
NAE-membrane biophysical studies
High lipophilicity (LogP context)
Membrane partitioning and fluidity assay context

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